Chemical properties of Dimethyl 2-(1,2-dithiolan-3-yl)malonate
Chemical properties of Dimethyl 2-(1,2-dithiolan-3-yl)malonate
An In-depth Technical Guide to the Chemical Properties of Dimethyl 2-(1,2-dithiolan-3-yl)malonate
Executive Summary
Dimethyl 2-(1,2-dithiolan-3-yl)malonate (CAS No: 195724-22-2) is a bifunctional molecule that integrates two highly valuable moieties in synthetic chemistry: the redox-active 1,2-dithiolane ring and the synthetically versatile dimethyl malonate group.[1] The inherent ring strain of the five-membered cyclic disulfide imparts unique electrochemical properties and reactivity, making it a subject of interest for developing redox-responsive materials and therapeutic agents.[2] Concurrently, the acidic methine proton of the malonate group provides a key handle for carbon-carbon bond formation, allowing for the facile elaboration of the molecular scaffold. This guide offers a comprehensive analysis of the molecule's structure, predicted spectroscopic profile, dual reactivity, plausible synthetic pathways, and potential applications, providing a foundational resource for researchers in organic synthesis, materials science, and drug development.
Introduction: A Molecule of Dual Functionality
In the landscape of modern chemical synthesis, molecules that possess multiple, orthogonally reactive functional groups are of paramount importance. They serve as versatile platforms for constructing complex molecular architectures. Dimethyl 2-(1,2-dithiolan-3-yl)malonate is a prime example of such a system, merging the distinct chemical personalities of the 1,2-dithiolane and dimethyl malonate frameworks.
The 1,2-dithiolane moiety is a five-membered heterocyclic ring containing a disulfide bond. This structural motif is found in several vital natural products, most notably α-lipoic acid, an essential cofactor in aerobic metabolism.[3] The reactivity of the 1,2-dithiolane ring is dominated by the disulfide bond, which is susceptible to both reduction and oxidation. Geometric constraints impose a low C-S-S-C dihedral angle, resulting in significant ring strain, which enhances its reactivity compared to linear disulfides and makes it a key element in dynamic covalent chemistry and cell-uptake applications.[2]
The dimethyl malonate group is a cornerstone of synthetic organic chemistry. The two electron-withdrawing ester groups render the central methylene protons highly acidic, allowing for easy formation of a stabilized carbanion. This nucleophile is a workhorse in C-C bond formation via the malonic ester synthesis, enabling the creation of a vast array of substituted carboxylic acids and other complex structures.[4][5]
The combination of these two functionalities in a single molecule creates a powerful synthetic building block with potential applications ranging from redox-responsive polymers to targeted drug delivery systems.
Molecular Structure and Physicochemical Properties
Molecular Structure
The molecule consists of a 1,2-dithiolane ring where the C3 carbon is directly bonded to the α-carbon of a dimethyl malonate unit. This structure is chiral at the C3 position of the dithiolane ring.
Caption: Molecular structure of Dimethyl 2-(1,2-dithiolan-3-yl)malonate.
Physicochemical Data
The following table summarizes the known and predicted physicochemical properties of the title compound.
| Property | Value | Source |
| CAS Number | 195724-22-2 | [1] |
| Molecular Formula | C₈H₁₂O₄S₂ | [1] |
| Molecular Weight | 236.31 g/mol | [1] |
| Appearance | Predicted: Colorless to pale yellow oil or low-melting solid | Inferred |
| Solubility | Predicted: Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, THF); sparingly soluble in water | Inferred |
| Purity | ≥98% (as commercially available) | [1] |
| Storage | Sealed in dry, 2-8°C | [1] |
Predicted Spectroscopic Profile
While a detailed experimental spectrum is not publicly available, a predicted spectroscopic profile can be constructed based on the analysis of its functional groups. This is crucial for reaction monitoring and quality control.
| Technique | Predicted Observations |
| ¹H NMR | - Methine Proton (α-H): A doublet of doublets (dd) or multiplet around 3.5-4.0 ppm, coupled to the C3 proton of the dithiolane ring.[6] - Dithiolane Protons: Complex multiplets between 2.0-3.5 ppm. The C3-H proton would likely be the most downfield of this group.[7] - Methyl Ester Protons (-OCH₃): Two singlets (or one singlet if magnetically equivalent) around 3.7-3.8 ppm, integrating to 6H. |
| ¹³C NMR | - Carbonyl Carbons (C=O): Two signals in the 167-170 ppm region.[6] - Malonate α-Carbon: A signal around 50-55 ppm.[6] - Dithiolane Carbons: Signals in the 30-60 ppm range.[7] - Methyl Ester Carbons (-OCH₃): A signal around 52-53 ppm. |
| IR Spectroscopy | - C=O Stretch: Strong, characteristic absorption bands for the ester carbonyls between 1730-1760 cm⁻¹. Often two distinct bands are observed due to symmetric and antisymmetric coupling.[6] - C-H Stretch: Absorptions around 2850-3000 cm⁻¹. - C-O Stretch: Strong bands in the 1000-1300 cm⁻¹ region. - S-S Stretch: Weak absorption around 400-500 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z ≈ 236. - Key Fragments: Fragmentation patterns corresponding to the loss of a methoxy group (-OCH₃, m/z 31), a methoxycarbonyl group (-COOCH₃, m/z 59), and cleavage of the dithiolane ring. |
Chemical Reactivity and Mechanistic Insights
The molecule's reactivity is governed by its two distinct functional domains, which can often be addressed chemoselectively.
Reactivity of the Malonate Moiety: A Nucleophilic Hub
The primary utility of the malonate group stems from the acidity of the α-proton. The pKa of this proton is significantly lowered by the inductive and resonance effects of the two adjacent carbonyl groups. Treatment with a suitable base (e.g., NaH, NaOEt, DBU) readily generates a resonance-stabilized carbanion.
Causality: The stability of the resulting conjugate base is the driving force for the deprotonation. The negative charge is delocalized over the α-carbon and the two oxygen atoms of the carbonyl groups, making it a soft and effective nucleophile for a variety of electrophiles in reactions such as alkylations, acylations, and Michael additions.[5]
Caption: Deprotonation and subsequent alkylation at the malonate α-carbon.
Reactivity of the 1,2-Dithiolane Ring: A Redox Switch
The disulfide bond is the focal point of the dithiolane ring's reactivity. It is a redox-active functional group that can be reversibly cleaved and formed.
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Reduction: The disulfide bond can be readily cleaved by reducing agents such as dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), or sodium borohydride (NaBH₄). This reaction opens the ring to form the corresponding propane-1,3-dithiol derivative. This transformation is central to its application in drug delivery, where the higher reducing potential inside cells can trigger ring-opening and subsequent payload release.[7]
-
Oxidation: The sulfur atoms can be oxidized to various states, including sulfoxides and sulfones, using oxidizing agents like m-CPBA or H₂O₂.[3]
-
Nucleophilic Attack: Strong nucleophiles can attack one of the electrophilic sulfur atoms, leading to ring-opening.[7]
Causality: The high ring strain of the five-membered ring makes the S-S bond more susceptible to cleavage than in linear disulfides. This thermodynamic instability is a key driver for its unique reactivity.[2]
Caption: Reversible reduction and oxidation of the 1,2-dithiolane ring.
Plausible Synthetic Strategy
A robust synthesis of Dimethyl 2-(1,2-dithiolan-3-yl)malonate would likely involve the coupling of a dithiolane-based electrophile with the nucleophilic enolate of dimethyl malonate.
Step-by-Step Protocol (Proposed)
-
Enolate Formation: Add dimethyl malonate to a suspension of a strong, non-nucleophilic base like sodium hydride (NaH, 1.1 eq.) in an anhydrous aprotic solvent (e.g., THF, DMF) at 0 °C under an inert atmosphere (N₂ or Ar). Allow the mixture to stir for 30 minutes to ensure complete formation of the sodium salt of dimethyl malonate.
-
Nucleophilic Substitution: Prepare a solution of a suitable electrophile, such as 3-bromo-1,2-dithiolane or 3-tosyl-1,2-dithiolane, in the same anhydrous solvent.
-
Coupling Reaction: Add the electrophile solution dropwise to the pre-formed enolate solution at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure Dimethyl 2-(1,2-dithiolan-3-yl)malonate.
Caption: Proposed workflow for the synthesis of the target molecule.
Applications in Research and Drug Development
The unique bifunctional nature of this molecule opens avenues for several advanced applications:
-
Redox-Responsive Drug Delivery: The dithiolane ring can act as a trigger. A therapeutic agent could be attached via the malonate handle, and the entire construct could be designed to release the drug upon entering the reducing environment of a cell, which would cleave the disulfide bond.[2]
-
Probes for Thiol-Mediated Processes: The molecule can be used as a scaffold to build chemical probes for studying biological processes involving thiols and disulfides.
-
Dynamic Covalent Chemistry: The reversible nature of the disulfide bond makes it an excellent candidate for creating self-healing polymers and adaptable materials. The malonate group allows for easy incorporation into larger polymer backbones.[2]
-
Precursor for Complex Heterocycles: As a highly functionalized building block, it can serve as a starting material for the synthesis of more complex sulfur-containing heterocyclic compounds with potential pharmaceutical applications.[5][8]
Handling and Safety Considerations
No specific safety data sheet (SDS) is available for Dimethyl 2-(1,2-dithiolan-3-yl)malonate. Therefore, safety precautions must be based on the properties of its constituent parts and general laboratory practice.
-
Dimethyl Malonate: This compound is a combustible liquid and causes serious eye irritation.[9] It may also cause skin and respiratory irritation.[10][11]
-
Organosulfur Compounds: Many organosulfur compounds have strong, unpleasant odors. Work should be conducted in a well-ventilated fume hood.
-
Recommended PPE: Standard personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), should be worn at all times.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Keep away from heat, sparks, and open flames.[9]
Conclusion
Dimethyl 2-(1,2-dithiolan-3-yl)malonate is a highly promising yet underexplored chemical entity. Its chemical architecture, featuring a redox-sensitive disulfide ring and a nucleophilic malonate center, provides a rich platform for chemical innovation. From the design of smart materials to the development of targeted therapeutics, the dual reactivity of this molecule offers chemists a versatile tool for addressing contemporary challenges in science. This guide provides the foundational knowledge required for researchers to confidently handle, characterize, and creatively utilize this potent synthetic building block.
References
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Reva, I., et al. (2002). Molecular structure and infrared spectra of dimethyl malonate: A combined quantum chemical and matrix-isolation spectroscopic study. Physical Chemistry Chemical Physics, 4(22), 5525-5533. Retrieved from [Link]
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